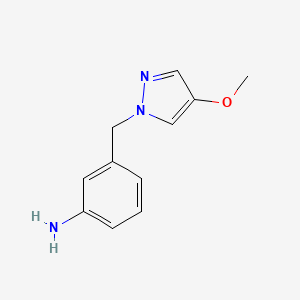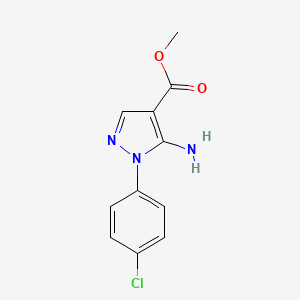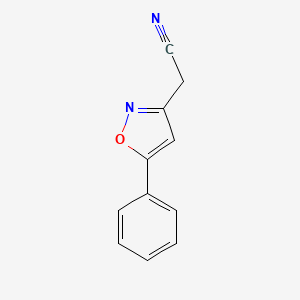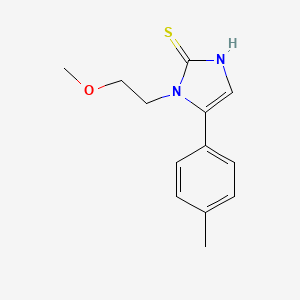
3-(4-Methoxypyrazol-1-ylmethyl)-phenylamine
Descripción general
Descripción
3-(4-Methoxypyrazol-1-ylmethyl)-phenylamine, also known as 3-(4-methoxypyrazol-1-ylmethyl)benzylamine, is an organic compound consisting of an amine group connected to a phenyl ring. It is a versatile compound that has been used in a variety of scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Receptor Binding
- Synthesis and Receptor Activity : Research has delved into the synthesis of compounds with potential receptor activity. For instance, a study focused on the development of phenylpiperazine derivatives demonstrated their synthesis and evaluated their affinity towards specific receptors, highlighting the chemical's relevance in neuropharmacological research (Dowd et al., 2000).
Analytical Characterization and Method Development
- Analytical Characterization : Analytical techniques for characterizing related compounds have been developed, as seen in studies where new psychoactive substances, including arylcyclohexylamines, were obtained and characterized through various spectroscopic methods (De Paoli et al., 2013). This research aids in understanding the compound's structure and potential biological impacts.
- Development of Extraction Methods : Research on 3-alkyl-2-methoxypyrazines in wine through mixed-mode solid phase extraction and gas chromatography mass spectrometry has shown how derivatives of methoxypyrazines, similar in structure to 3-(4-Methoxypyrazol-1-ylmethyl)-phenylamine, can be analyzed for their contributions to wine aroma (Lopez et al., 2011).
Synthesis and Chemical Properties
- Synthetic Routes and Chemical Behavior : The chemical properties and synthesis routes of derivatives have been explored, including thermal rearrangements and reactions under specific conditions to create novel compounds with varied functionalities (Boyle & Jones, 1973). These studies contribute to the broader understanding of methoxypyrazol derivatives in synthetic chemistry.
Potential Therapeutic Applications
- Anticonvulsant Activity : The synthesis of kojic acid derivatives, including those related to methoxypyrazol structures, and their evaluation as potential anticonvulsant compounds provide insight into the therapeutic possibilities of these chemicals (Aytemir et al., 2010).
Antimicrobial Activity
- Antimicrobial Properties : Novel pyrimidine derivatives synthesized from methoxypyrazol-related compounds have been evaluated for their in vitro antimicrobial activity, showcasing the potential use of these compounds in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).
Propiedades
IUPAC Name |
3-[(4-methoxypyrazol-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-11-6-13-14(8-11)7-9-3-2-4-10(12)5-9/h2-6,8H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXHXUZBVMWPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxypyrazol-1-ylmethyl)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1415672.png)
![4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415673.png)
![1-(2-methoxyphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415674.png)


![ethyl [(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)amino](oxo)acetate](/img/structure/B1415680.png)

![[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1415682.png)

![2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B1415684.png)
![ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate](/img/structure/B1415686.png)
![5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415687.png)

![3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1415690.png)